![molecular formula C20H19FN4O3S B2524619 N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide CAS No. 2034208-82-5](/img/structure/B2524619.png)
N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide is a complex organic molecule that likely contains a bipyridine moiety linked to a sulfonamide group. The presence of fluorine suggests potential applications in medicinal chemistry due to the unique properties that fluorine atoms can impart to organic molecules, such as increased lipophilicity and metabolic stability.
Synthesis Analysis
While the specific synthesis of N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide is not detailed in the provided papers, related synthesis methods can be inferred. For example, the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione suggests a potential pathway for introducing the pyridine moiety into the molecule . The synthesis of related compounds, such as 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, involves reactions between amphetamine derivatives and flurbiprofen , which could provide insights into the formation of the biphenyl and propanamide components of the target compound.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit characteristics such as strong intermolecular hydrogen bonding, as seen in the related compound N-(3-Thenoyl)fluorosulfonimide . This could lead to the formation of linear chains or other supramolecular structures, which could be significant for the compound's physical properties and reactivity.
Chemical Reactions Analysis
The compound's reactivity would be influenced by the functional groups present. The sulfonamide group is known for its potential to engage in various chemical reactions, including hydrogen bonding and electrostatic interactions. The presence of a bipyridine moiety could facilitate metal coordination, which might be useful in catalysis or material science applications. The fluorine atom could also affect the compound's reactivity, potentially making it a good leaving group in certain substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide would be influenced by its molecular structure. The presence of fluorine could increase the compound's lipophilicity, which is important for drug design, as it can affect the ability of a compound to cross cell membranes . The bipyridine and sulfonamide groups could contribute to the compound's solubility and potential for forming crystalline structures, as seen in the related compounds .
Applications De Recherche Scientifique
TRPV1 Antagonism for Analgesic Activity
Research has explored derivatives of N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide, particularly focusing on their role as TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists. These compounds, including 2-sulfonamidopyridine C-region analogs, have been systematically modified to yield highly potent TRPV1 antagonists. For instance, certain derivatives showed significant affinities and demonstrated strong analgesic activity in animal pain models, indicating their potential for the development of new analgesic drugs (Ann et al., 2016). This research signifies the compound's role in modulating pain pathways, highlighting its importance in scientific research focusing on pain management.
Dual Inhibitory Potential on FAAH and COX-2
A novel flurbiprofen analogue, closely related to the structure of N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide, has been investigated for its dual inhibitory action against FAAH (Fatty Acid Amide Hydrolase) and COX-2 (Cyclooxygenase-2), potentially useful as analgesics. This compound exhibited competitive, reversible inhibition of FAAH and substrate-selective inhibition of COX activity, suggesting its application in managing pain and inflammation (Deplano et al., 2021).
Antagonism of Capsaicin Activation and Analgesic Efficacy
Further studies on derivatives of this compound have shown potent antagonism of TRPV1 activation by capsaicin, low pH, and elevated temperature, indicating their utility in developing treatments for conditions like neuropathic pain. These compounds have also demonstrated promising analgesic activity in animal models, further underscoring their potential in scientific research for therapeutic applications (Kim et al., 2018).
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c21-17-5-1-2-6-19(17)29(27,28)25-11-9-20(26)24-13-15-7-8-18(23-12-15)16-4-3-10-22-14-16/h1-8,10,12,14,25H,9,11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEREVZWAGDLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

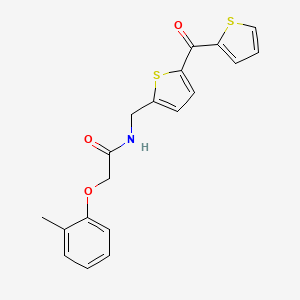
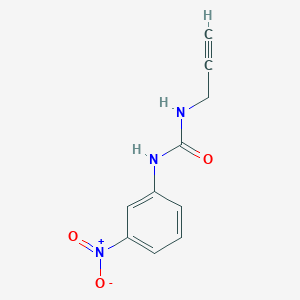
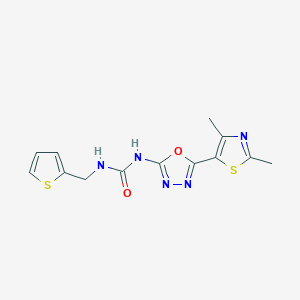
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2524544.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2524545.png)
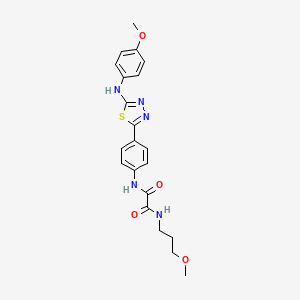
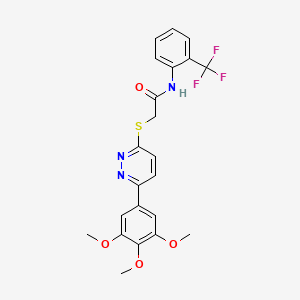
![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)
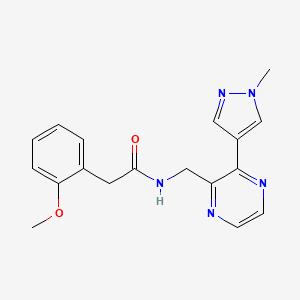
![3-ethyl-N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2524554.png)
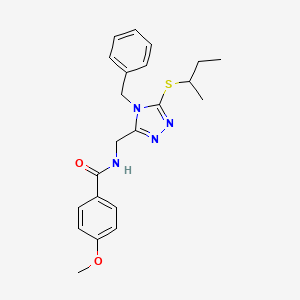
![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2524558.png)